5-Methyl-6-Phenylquinazoline-2,4-Diamine
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Overview
Description
5-methyl-6-phenylquinazoline-2,4-diamine is a heterocyclic aromatic compound belonging to the class of quinazolinamines. These compounds are characterized by a quinazoline moiety substituted with one or more amine groups. The molecular formula of this compound is C15H14N4, and it has a molecular weight of 250.2985 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-phenylquinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH .
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups attached to the quinazoline ring .
Scientific Research Applications
5-methyl-6-phenylquinazoline-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-methyl-6-phenylquinazoline-2,4-diamine involves its interaction with specific molecular targets. One known target is biotin carboxylase, an enzyme involved in bacterial fatty acid biosynthesis. The compound inhibits the activity of biotin carboxylase, thereby disrupting the biosynthesis of fatty acids in bacteria . This mechanism underlies its potential antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-6-phenylquinazoline-2,4-diamine include other quinazolinamines, such as:
- 6-phenylquinazoline-2,4-diamine
- 5-methylquinazoline-2,4-diamine
- 6-methylquinazoline-2,4-diamine
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and a phenyl group on the quinazoline ring can lead to unique interactions with molecular targets and distinct pharmacological properties .
Properties
Molecular Formula |
C15H14N4 |
---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
5-methyl-6-phenylquinazoline-2,4-diamine |
InChI |
InChI=1S/C15H14N4/c1-9-11(10-5-3-2-4-6-10)7-8-12-13(9)14(16)19-15(17)18-12/h2-8H,1H3,(H4,16,17,18,19) |
InChI Key |
HUCOXWPHDFINIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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